molecular formula C13H20 B126430 Heptylbenzene CAS No. 1078-71-3

Heptylbenzene

Cat. No. B126430
CAS RN: 1078-71-3
M. Wt: 176.3 g/mol
InChI Key: LBNXAWYDQUGHGX-UHFFFAOYSA-N
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Patent
US04089588

Procedure details

88 g of n-heptylbenzene are taken up in 50 ml of trifluoroacetic acid and 70 g of hexamethylenetetramine. The whole is refluxed for 12 hours after which the excess of trifluoroacetic acid is distilled off by means of a water jet airpump. The mixture is then poured in ice water and neutralized with soda. After extraction with ether the resulting ether solution is evaporated and the resulting 4-heptylbenzaldehyde is used for the following process step.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].FC(F)(F)[C:16](O)=[O:17]>C1N2CN3CN(C2)CN1C3>[CH2:1]([C:8]1[CH:9]=[CH:10][C:11]([CH:16]=[O:17])=[CH:12][CH:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
C(CCCCCC)C1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
70 g
Type
solvent
Smiles
C1N2CN3CN1CN(C2)C3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
is distilled off by means of a water jet airpump
ADDITION
Type
ADDITION
Details
The mixture is then poured in ice water and neutralized with soda
EXTRACTION
Type
EXTRACTION
Details
After extraction with ether the resulting ether solution
CUSTOM
Type
CUSTOM
Details
is evaporated

Outcomes

Product
Name
Type
Smiles
C(CCCCCC)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.